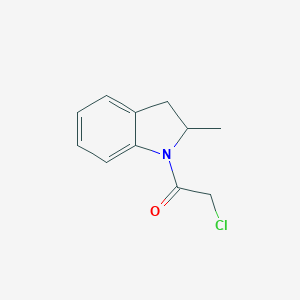
1-(Chloroacetyl)-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Chloroacetyl)-2-methylindoline and related derivatives typically involves reactions under specific conditions to achieve the desired chemical structure. For instance, the oxidation of 1-amino-2-methylindoline with monochloramine leads to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline. These reactions are characterized by their dependence on the pH of the medium, with variations leading to different products. The synthesis processes are carefully designed to optimize yields and selectivity for the target compounds (Peyrot et al., 2001).
Molecular Structure Analysis
The molecular structure of 1-(Chloroacetyl)-2-methylindoline and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, Spiro[cyclohexane-1,2′-6′-methoxy-1′-(α-chloroacetyl)-1′,2′,3′,4′-tetrahydro-4′-methylquinoline], reveals insights into the spatial arrangement and bonding patterns, highlighting the compound's conformational properties (Soriano-garcia et al., 2000).
Chemical Reactions and Properties
1-(Chloroacetyl)-2-methylindoline participates in various chemical reactions, forming the backbone for synthesizing spiroindolines and other heterocyclic compounds. These reactions often involve nucleophilic substitutions and cyclization processes that are crucial for constructing complex molecular architectures (Magerramov et al., 2018).
Aplicaciones Científicas De Investigación
Summary of the Application
The compound “1-(Chloroacetyl)-2-methylindoline” is used in the synthesis of Tetronic 1107 Schiff bases, which have shown promising antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The modification of Tetronic 1107 was carried out through chloroacetylation using “1-(Chloroacetyl)-2-methylindoline”, followed by amination using p-phenylenediamine. The product was then treated with different aldehydes to yield Tetronic Schiff bases .
Results or Outcomes
The synthesized compounds exhibited potential antimicrobial activities against various microbes, with priority against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .
2. Antigen-Specific Cell Staining
Summary of the Application
“1-(Chloroacetyl)-2-methylindoline” is used to modify fluorescent substrates used in a hydrolase-based fluorescence amplification method for antigen-specific cell labeling .
Methods of Application or Experimental Procedures
The chloroacetyl group of “1-(Chloroacetyl)-2-methylindoline” was used to modify the fluorescent substrates, forming a covalent bond with intracellular proteins, thereby improving the retention of the substrates in cells .
Results or Outcomes
The modification with the chloroacetyl group suppressed the dissociation of the substrate from the cells after staining, although the slow reaction speed of the chloroacetyl group allowed dissociation for cells in the early stage of the staining reaction .
3. Local Anesthetics
Summary of the Application
“1-(Chloroacetyl)-2-methylindoline” is used in the synthesis of local anesthetics. Local anesthetics are drugs that act on the nervous system, causing it to be inhibited and resulting in the loss of the sense of pain .
Methods of Application or Experimental Procedures
The chloroacetyl group of “1-(Chloroacetyl)-2-methylindoline” is used in the synthesis of local anesthetics. These anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane. They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Results or Outcomes
The application of these local anesthetics can temporarily eliminate local sensation (mainly pain sensation) under the condition of consciousness. Moreover, it is convenient for local surgical operations and treatments .
4. Chitosan Chemical Modification
Summary of the Application
“1-(Chloroacetyl)-2-methylindoline” is used in the chemical modification of chitosan, a biological material with excellent properties such as good biodegradability, biocompatibility, and cell affinity .
Methods of Application or Experimental Procedures
The chloroacetyl group of “1-(Chloroacetyl)-2-methylindoline” is used to modify the chitosan matrix structure, improving its solubility and biological activity, thereby expanding its application range .
Results or Outcomes
The modification of chitosan and the application of its derivatives have had great progress, such as various reactions, optimization of conditions, new synthetic routes, and synthesis of various novel multifunctional chitosan derivatives .
5. Friedel–Crafts Reactions
Summary of the Application
“1-(Chloroacetyl)-2-methylindoline” is used in Friedel–Crafts reactions, which are acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety .
Methods of Application or Experimental Procedures
The chloroacetyl group of “1-(Chloroacetyl)-2-methylindoline” is used in Friedel–Crafts reactions, which have extensively been studied and used as a key step in the total synthesis of natural products and targeted complex bioactive molecules .
Results or Outcomes
The application of Friedel–Crafts reactions in the total syntheses of natural products and complex molecules, exhibiting diverse biological properties, has been underscored .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXKYKPCJPPTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408879 |
Source


|
| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-2-methylindoline | |
CAS RN |
1013-18-9 |
Source


|
| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

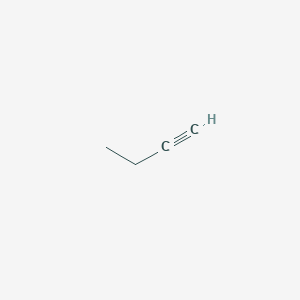
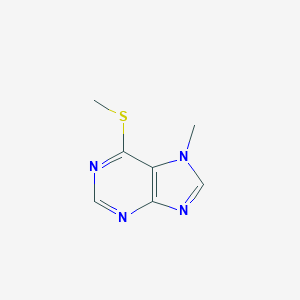
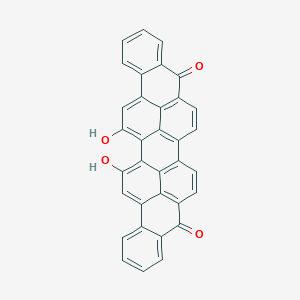
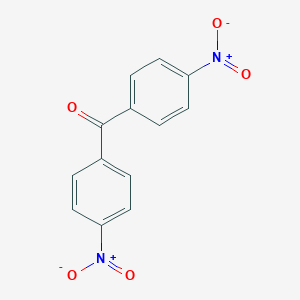
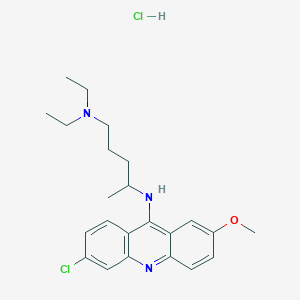
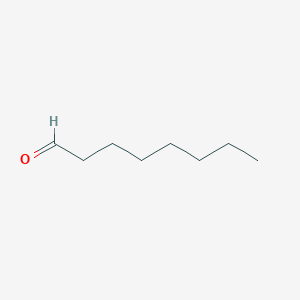
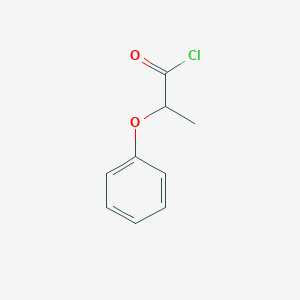
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
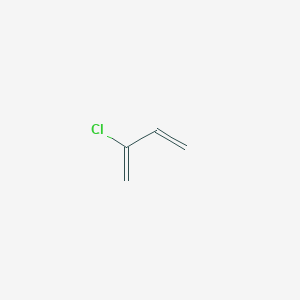
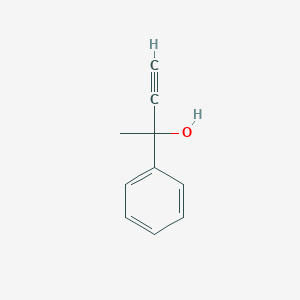
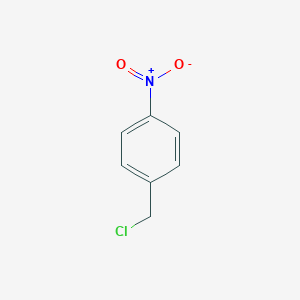

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
